

Spectroscopic Profile of N,N'-Dimethyltrimethyleneurea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'*-Dimethyltrimethyleneurea

Cat. No.: B108851

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Introduction

N,N'-Dimethyltrimethyleneurea, scientifically known as 1,3-Dimethyltetrahydropyrimidin-2(1H)-one and commonly abbreviated as DMPU, is a cyclic urea derivative. It serves as a versatile aprotic polar solvent in organic synthesis and is a subject of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective application and for the characterization of novel compounds synthesized using it. This technical guide provides a detailed spectroscopic analysis of DMPU, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N,N'-Dimethyltrimethyleneurea** (DMPU).

Table 1: ¹H NMR Spectroscopic Data for N,N'-Dimethyltrimethyleneurea (DMPU)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.2	Triplet	4H	-CH ₂ -N- (C4, C6)
~2.8	Singlet	6H	-N-CH ₃ (C7, C8)
~1.9	Quintet	2H	-CH ₂ - (C5)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for N,N'-Dimethyltrimethyleneurea (DMPU)

Chemical Shift (δ) ppm	Assignment
~165	C=O (C2)
~48	-CH ₂ -N- (C4, C6)
~36	-N-CH ₃ (C7, C8)
~21	-CH ₂ - (C5)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data for N,N'-Dimethyltrimethyleneurea (DMPU)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide I band)
~1450	Medium	CH ₂ scissoring
~1280	Medium	C-N stretch

Table 4: Mass Spectrometry Data for N,N'-Dimethyltrimethyleneurea (DMPU)

m/z	Relative Intensity	Proposed Fragment
128	High	[M] ⁺ (Molecular Ion)
113	Medium	[M - CH ₃] ⁺
99	Medium	[M - C ₂ H ₅] ⁺
70	High	[M - C ₂ H ₄ N ₂] ⁺
57	High	[C ₃ H ₅ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N,N'-Dimethyltrimethyleneurea** are provided below. These protocols are generalized for liquid samples and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of DMPU.

Materials:

- **N,N'-Dimethyltrimethyleneurea** (DMPU), high purity
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of DMPU for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Vortex the mixture until the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - ^{13}C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm.
 - Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to its known chemical shift (e.g., 77.16 ppm).
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the DMPU molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in DMPU by analyzing its infrared absorption spectrum.

Materials:

- **N,N'-Dimethyltrimethyleneurea** (DMPU), high purity
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

- Acetone or other suitable solvent for cleaning

Procedure (using Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone.
 - Place one to two drops of liquid DMPU onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H_2O , CO_2).
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the DMPU molecule (e.g., C=O stretch, C-H stretch, C-N stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of DMPU and to study its fragmentation pattern to support structural elucidation.

Materials:

- **N,N'-Dimethyltrimethyleneurea (DMPU)**, high purity
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Suitable solvent (e.g., methanol or acetonitrile)
- Microsyringe or autosampler vials

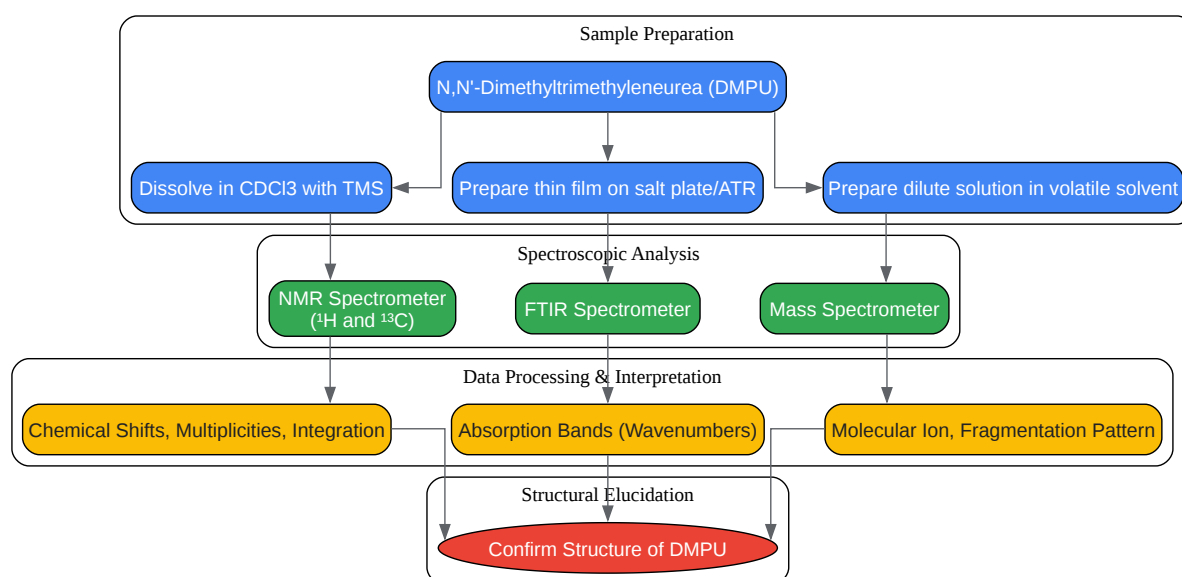
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of DMPU in a volatile solvent like methanol or acetonitrile (e.g., 1 mg/mL).
 - Further dilute the stock solution to a final concentration suitable for the instrument (typically in the $\mu\text{g/mL}$ to ng/mL range).
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.
 - Set the parameters for the ionization source. For EI, this includes setting the electron energy (typically 70 eV).
 - Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a direct insertion probe, direct infusion, or through a gas chromatograph (GC-MS).
 - Acquire the mass spectrum.
- Data Analysis:

- Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of DMPU.
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose logical fragmentation pathways that explain the formation of the observed fragment ions, consistent with the known structure of DMPU.

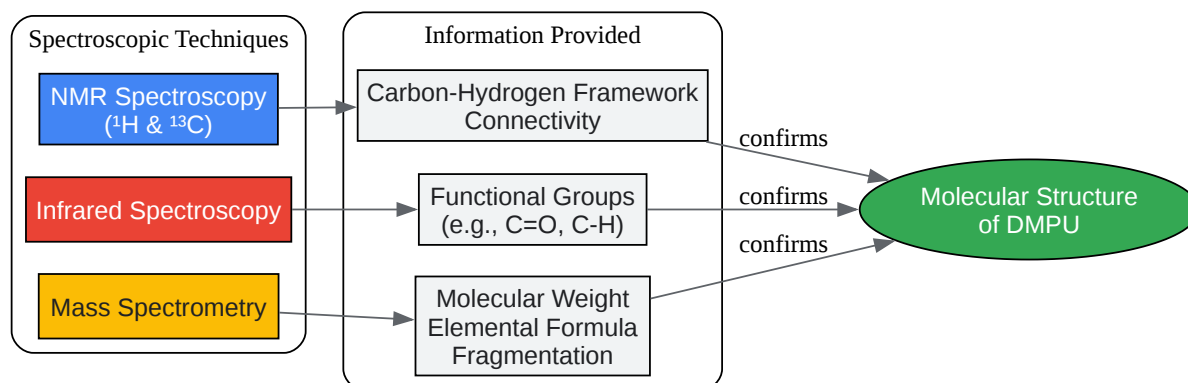
Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of **N,N'-Dimethyltrimethyleneurea**.



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Caption: Experimental workflow for the spectroscopic analysis of DMPU.



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Caption: Interplay of spectroscopic techniques for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of N,N'-Dimethyltrimethyleneurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108851#spectroscopic-analysis-of-n-n-dimethyltrimethyleneurea-nmr-ir-mass\]](https://www.benchchem.com/product/b108851#spectroscopic-analysis-of-n-n-dimethyltrimethyleneurea-nmr-ir-mass)

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com